5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol
Description
Properties
Molecular Formula |
C10H22O4 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol |
InChI |
InChI=1S/C10H22O4/c1-10(11)4-3-5-13-8-9-14-7-6-12-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
OJOJVDVGKCYVCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCOCCOCCOC)O |
Origin of Product |
United States |
Preparation Methods
Direct Etherification of Pentan-2-ol
Method:
This approach involves the direct reaction of pentan-2-ol with ethylene glycol derivatives under acid or base catalysis to form the target ether.
Activation of alcohol:
Pentan-2-ol is first converted into its alkoxide form using sodium hydride or potassium tert-butoxide in anhydrous conditions.Ether formation:
The alkoxide reacts with a suitable halogenated ethoxy precursor, such as 2-bromoethanol or 2-chloroethanol, under reflux to form the mono-ether.Introduction of the methoxyethoxy group:
The intermediate is further reacted with 2-methoxyethanol or its derivatives in the presence of a dehydrating agent like p-toluenesulfonic acid (p-TsOH) or under Mitsunobu conditions to install the methoxyethoxy substituent.
Pentan-2-ol → Alkoxide → Etherification with 2-(2-methoxyethoxy)ethanol derivative
- The use of protecting groups may be necessary to prevent multiple substitutions.
- Catalytic acid or base conditions are optimized to favor mono-ether formation.
Stepwise Synthesis via Halogenated Intermediates
Method:
This method employs halogenated derivatives as intermediates to facilitate selective etherification.
Preparation of halogenated pentan-2-ol derivatives:
Pentan-2-ol is converted into its halide form, such as pentan-2-yl bromide, via reaction with hydrobromic acid or phosphorus tribromide.Nucleophilic substitution with ethoxy derivatives:
The halide reacts with sodium or potassium salts of 2-(2-methoxyethoxy)ethanol under SN2 conditions to form the desired ether.Purification:
The product is purified through column chromatography or distillation.
Pentan-2-ol → Pentan-2-yl halide → Nucleophilic substitution with 2-(2-methoxyethoxy)ethanol
- High regioselectivity.
- Suitable for scale-up.
Multi-step Synthesis via Protection and Deprotection
Method:
This involves protecting the hydroxyl groups, sequential substitution, and subsequent deprotection to obtain the target compound.
Protection of hydroxyl groups:
The hydroxyl groups on pentan-2-ol are protected using silyl or benzyl groups.Etherification:
Protected intermediates are reacted with ethoxy or methoxyethoxy derivatives under suitable conditions.Deprotection:
Protective groups are removed under mild conditions to yield the final compound.
Pentan-2-ol → Protected intermediate → Etherification → Deprotection → 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol
Specific Reaction Conditions and Reagents
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Alkoxide formation | Sodium hydride or potassium tert-butoxide | Anhydrous, inert atmosphere | Ensures high yield of alkoxide |
| Etherification | 2-(2-Methoxyethoxy)ethanol derivatives | Reflux, presence of catalytic acid/base | Promotes nucleophilic substitution |
| Halogenation | Phosphorus tribromide or hydrobromic acid | 0–25°C, inert atmosphere | For halide intermediates |
| Nucleophilic substitution | Potassium or sodium salts | Room temperature to reflux | For high regioselectivity |
| Protection/deprotection | TBDMS or benzyl groups | Mild acid or base | To prevent side reactions |
Data Tables Summarizing Synthesis Parameters
| Method | Key Reagents | Typical Yield | Reaction Time | Remarks |
|---|---|---|---|---|
| Direct etherification | 2-(2-Methoxyethoxy)ethanol + pentan-2-ol derivatives | 65–85% | 12–24 hours | Suitable for small scale |
| Halogen-mediated substitution | Pentan-2-yl halide + nucleophile | 70–90% | 8–16 hours | High regioselectivity |
| Multi-step protection | Protective groups + etherification + deprotection | 50–75% | 24–48 hours | High purity, scalable |
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can participate in substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the desired product.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol is a chemical compound with a complex ether structure that includes multiple ethylene glycol units. Its molecular formula is , and it has a molecular weight of approximately 164.1995 g/mol. It is also known as 2-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol and Methoxytriethylene glycol. The presence of methoxy and ethylene glycol moieties in its structure suggests several potential applications.
Potential Applications
5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol has potential applications in various fields:
- Cosmetics and Personal Care It can be used for its properties.
- Pharmaceuticals and Materials Science The presence of methoxy and ethylene glycol moieties in its structure suggests potential applications in these fields.
- Organic Synthesis Specific reactions involving 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol have been documented in the synthesis of derivatives, such as 5-bromopentanoate, indicating its versatility.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy] (TGME) is of low acute toxicity in experimental animals by oral, dermal, or inhalation routes of exposure . The oral and dermal LD50 values in rats and rabbits are 11,800 mg/kg and 7,400 mg/kg, respectively . An 8-hr exposure to a concentrated vapor of TGME resulted in no mortality in rats . Although TGME can be absorbed through the skin, acute dermal exposures generally have a minimal irritating effect . Contact with the eyes may produce mild irritation . The repeated dose oral NOAEL of TGME in rats is 400 mg/kg/day .
Further Research
Mechanism of Action
The mechanism of action of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol is primarily related to its ability to interact with various molecular targets through its hydroxyl and ether groups. These interactions can influence the solubility and stability of other compounds, making it useful in formulations and reactions. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Similar structure but with a shorter carbon chain.
Triethylene glycol monomethyl ether: Lacks the pentanol backbone but has similar ether linkages.
Uniqueness
5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol is unique due to its combination of a pentanol backbone with multiple ether linkages, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific solubility characteristics and chemical stability.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol, and what key reaction conditions should be optimized?
- Methodology : The compound can be synthesized via Williamson ether synthesis , where a pentan-2-ol derivative reacts with a methoxyethoxyethyl halide. Optimize conditions by:
- Using a strong base (e.g., NaH or KOH) to deprotonate the hydroxyl group.
- Maintaining anhydrous conditions to prevent hydrolysis of the alkoxide intermediate.
- Controlling temperature (typically 60–80°C) to balance reaction rate and side-product formation.
Q. How should researchers characterize the purity and structural integrity of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol?
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to confirm the presence of methoxy ( ~3.3 ppm), ether ( ~3.5–3.7 ppm), and hydroxyl ( ~1.5 ppm) groups.
- IR Spectroscopy : Identify O–H stretching (~3300 cm) and C–O–C bands (~1100 cm).
- GC-MS : Verify molecular ion peaks and fragmentation patterns.
Q. What are the primary occupational hazards associated with handling 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol, and what PPE is recommended?
- Hazards : Classified under GHS as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) based on structural analogs like 2-(2-Methoxyethoxy)ethanol .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for ventilation and avoid inhalation of vapors .
Advanced Research Questions
Q. How does the presence of multiple ether linkages influence the compound’s reactivity in nucleophilic substitution reactions?
- Steric and Electronic Effects : The ethoxy-methoxy side chain increases steric hindrance around the hydroxyl group, reducing nucleophilicity. However, electron-donating ether oxygens stabilize transition states in S2 mechanisms.
- Experimental Design : Compare reaction rates with simpler alcohols (e.g., pentan-2-ol) using model electrophiles (e.g., tosyl chloride). Monitor kinetics via NMR or conductivity measurements .
Q. What computational methods are suitable for predicting the solvation behavior of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol in different solvent systems?
- Approaches :
- Molecular Dynamics (MD) Simulations : Model interactions with polar solvents (e.g., water, DMSO) to study hydrogen bonding and aggregation.
- Quantitative Structure-Property Relationship (QSPR) : Corporate descriptors like LogP and polar surface area to predict solubility.
- Validation : Cross-reference computational results with experimental solubility data in solvents like ethanol and hexane .
Q. In what ways can this compound serve as a phase-transfer catalyst in biphasic reaction systems?
- Mechanism : The amphiphilic structure (polar ether chains and nonpolar pentanol backbone) facilitates interfacial transfer of ions or reactants.
- Case Study : Test catalytic efficiency in a model reaction (e.g., alkylation of potassium acetate in water/toluene). Monitor yield improvements and compare with traditional catalysts like tetrabutylammonium bromide .
Q. How can researchers resolve contradictions in reported solubility data for 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol across different studies?
- Methodology :
- Reproducibility Checks : Replicate experiments under standardized conditions (temperature, solvent grade).
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or systematic biases in literature data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
